molecular formula C10H9ClFe-6 B184339 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron CAS No. 1273-74-1

5-Chlorocyclopenta-1,3-diene;cyclopentane;iron

Katalognummer: B184339
CAS-Nummer: 1273-74-1
Molekulargewicht: 220.47 g/mol
InChI-Schlüssel: XVDKIPJMQIIXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of 5-Chlorocyclopenta-1,3-diene, cyclopentane, and iron, which makes it a highly versatile compound with a wide range of applications.

Wirkmechanismus

The mechanism of action of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is not fully understood. However, it is believed that the iron atom in the compound plays a crucial role in its catalytic activity. The iron atom acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be relatively non-toxic and has low levels of toxicity in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is its high catalytic activity, which makes it an ideal compound for use in lab experiments. However, one limitation of this compound is its instability, which requires careful handling and storage.

Zukünftige Richtungen

There are several future directions for research on 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron. One promising direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields of scientific research, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential toxicity.

Synthesemethoden

The synthesis of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron can be achieved through several methods. One common method involves the reaction of cyclopentadiene with iron chloride in the presence of a chlorinating agent. Another method involves the reaction of cyclopentadiene with iron pentacarbonyl in the presence of a reducing agent. The synthesis of this compound requires careful control of reaction conditions to obtain a high yield of the desired product.

Wissenschaftliche Forschungsanwendungen

5-Chlorocyclopenta-1,3-diene;cyclopentane;iron has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the hydrogenation of unsaturated compounds and the oxidation of alcohols.

Eigenschaften

1273-74-1

Molekularformel

C10H9ClFe-6

Molekulargewicht

220.47 g/mol

IUPAC-Name

5-chlorocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron

InChI

InChI=1S/C5H4Cl.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;

InChI-Schlüssel

XVDKIPJMQIIXQS-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.C1=C[C-](C=C1)Cl.[Fe]

Kanonische SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Cl.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.